molecular formula C13H19NO2 B8696054 4-(Ethyl-3-methylanilino)butyric acid

4-(Ethyl-3-methylanilino)butyric acid

Cat. No. B8696054
M. Wt: 221.29 g/mol
InChI Key: XMDUCZFDTFGQSY-UHFFFAOYSA-N
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Patent
US08168827B2

Procedure details

4N Solution (100 ml) of hydrogen chloride in dioxane and water (20 ml) was added to the compound (14.1 g) obtained in Step 1, and the mixture was stirred at 95° C. for 12 hours. The solvent was evaporated to give the title compound (13.7 g).
[Compound]
Name
Solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:4][C:5](=[O:19])[CH2:6][CH2:7][CH2:8][N:9]([CH2:17][CH3:18])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1)C>O1CCOCC1.O>[CH2:17]([N:9]([CH2:8][CH2:7][CH2:6][C:5]([OH:19])=[O:4])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1)[CH3:18]

Inputs

Step One
Name
Solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
compound
Quantity
14.1 g
Type
reactant
Smiles
C(C)OC(CCCN(C1=CC(=CC=C1)C)CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 95° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)N(C1=CC(=CC=C1)C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.